molecular formula C13H16F3N B2639615 2-[4-(Trifluoromethyl)phenyl]azepane CAS No. 527673-78-5

2-[4-(Trifluoromethyl)phenyl]azepane

Cat. No.: B2639615
CAS No.: 527673-78-5
M. Wt: 243.273
InChI Key: UPODCADCMADPLI-UHFFFAOYSA-N
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Description

“2-[4-(Trifluoromethyl)phenyl]azepane” is an organofluorine compound with the molecular formula C13H16F3N . It has an average mass of 243.268 Da and a monoisotopic mass of 243.123489 Da .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a seven-membered azepane ring attached to a phenyl ring at the 2-position. The phenyl ring is further substituted with a trifluoromethyl group at the 4-position .


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . Its InChI code is 1S/C13H16F3N/c14-13(15,16)11-7-5-10(6-8-11)12-4-2-1-3-9-17-12/h5-8,12,17H,1-4,9H2 .

Scientific Research Applications

Enantio-enriched Synthesis

4-Substituted α-trifluoromethyl azepanes are synthesized via ring expansion of trifluoromethyl pyrrolidines, which originate from l-proline. This method leverages the regioselectivity induced by a trifluoromethyl group, allowing the chirality of the starting material to transfer to azepanes with high enantiomeric excess. This highlights the compound's utility in synthesizing enantio-enriched structures with potential applications in developing pharmaceuticals and materials with specific chiral properties (Guillaume Masson et al., 2018).

Ionic Liquids Creation

Azepane, a seven-member alicyclic secondary amine, is utilized to synthesize a new family of room temperature ionic liquids. These transformations of azepane mitigate disposal issues related to its production in the polyamide industry. The creation of tertiary amines and their subsequent quaternisation to yield azepanium salts showcases the compound's role in developing new materials with potential applications in green chemistry and industrial processes (T. Belhocine et al., 2011).

Azepane Derivatives Synthesis

Highly stereoselective synthesis of azepanones through (4+3) annulation of donor-acceptor cyclopropanes with azadienes demonstrates the flexibility of azepane derivatives in constructing complex molecular frameworks. This method, which employs Lewis acid catalysis, underlines the compound's importance in organic synthesis, enabling the creation of densely substituted azepane derivatives under mild conditions (Stefano Nicolai & J. Waser, 2022).

Photopolymerization for Conducting Polymers

The photopolymerization of aryl azides into polymers with a 1,2-azepinediyl structure, which upon oxidative doping become electrically conductive, points to applications in creating conductive polymer films. This process, initiated in a nitrogen atmosphere, opens avenues for the use of azepane-related compounds in the development of novel materials for electronics and energy storage (E. W. Meijer et al., 1988).

Safety and Hazards

The safety information for “2-[4-(Trifluoromethyl)phenyl]azepane” indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N/c14-13(15,16)11-7-5-10(6-8-11)12-4-2-1-3-9-17-12/h5-8,12,17H,1-4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPODCADCMADPLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(NCC1)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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